molecular formula C7H9ClN2O3 B1322799 O-(2-nitrobenzyl)hydroxylamine hydrochloride CAS No. 51572-92-0

O-(2-nitrobenzyl)hydroxylamine hydrochloride

Cat. No.: B1322799
CAS No.: 51572-92-0
M. Wt: 204.61 g/mol
InChI Key: BQIQHXAETAYODF-UHFFFAOYSA-N
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Description

O-(2-nitrobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8N2O3·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-nitrobenzyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-nitrobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-nitrobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: O-(2-nitrobenzyl)hydroxylamine hydrochloride can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: It can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Major Products:

    Reduction: Formation of 2-aminobenzyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry: O-(2-nitrobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of N-hydroxypeptides and other nitrogen-containing compounds.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a tagging reagent for the detection of specific biomolecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-nitrobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitrobenzyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with the target molecules.

Comparison with Similar Compounds

  • O-(4-nitrobenzyl)hydroxylamine hydrochloride
  • O-benzylhydroxylamine hydrochloride
  • O-tert-butylhydroxylamine hydrochloride

Comparison:

  • O-(2-nitrobenzyl)hydroxylamine hydrochloride is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules.
  • O-(4-nitrobenzyl)hydroxylamine hydrochloride has the nitro group in the para position, which can lead to different chemical properties and reactivity.
  • O-benzylhydroxylamine hydrochloride lacks the nitro group, making it less reactive in certain types of chemical reactions.
  • O-tert-butylhydroxylamine hydrochloride has a tert-butyl group instead of a benzyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQHXAETAYODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623945
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-92-0
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-nitrobenzyl)hydroxylamine hydrochloride
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O-(2-nitrobenzyl)hydroxylamine hydrochloride
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